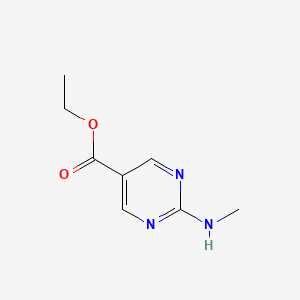
Ethyl 2-(methylamino)pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylamino)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-chloro-5-formylpyrimidine with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
Ethyl 2-(methylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide and dimethylformamide, which facilitate the substitution of the amino group.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium cyanide can yield cyano derivatives of the compound .
科学研究应用
Ethyl 2-(methylamino)pyrimidine-5-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Ethyl 2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .
相似化合物的比较
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound is similar in structure but contains a chloro and methylthio group instead of a methylamino group.
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: This compound has an amino and hydroxyl group, making it structurally similar but with different functional groups.
Uniqueness
Ethyl 2-(methylamino)pyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamino group allows for unique interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
ethyl 2-(methylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-10-8(9-2)11-5-6/h4-5H,3H2,1-2H3,(H,9,10,11) |
InChI 键 |
PITVJJHBYWUHAT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(N=C1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
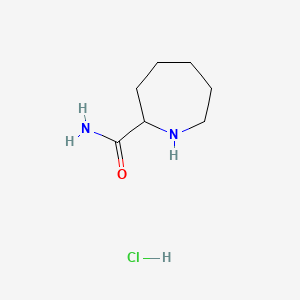
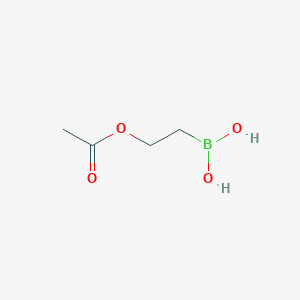
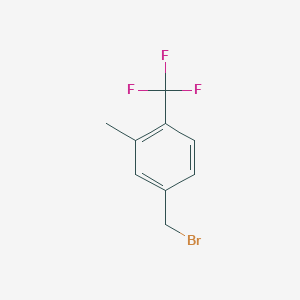
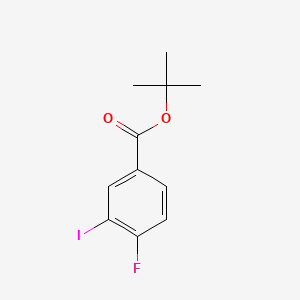
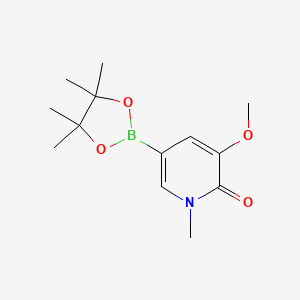
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)

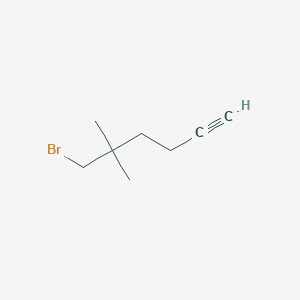
![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)
